(2-Ethyl-1-methylcyclopentyl)methanamine (2-Ethyl-1-methylcyclopentyl)methanamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC20408358
InChI: InChI=1S/C9H19N/c1-3-8-5-4-6-9(8,2)7-10/h8H,3-7,10H2,1-2H3
SMILES:
Molecular Formula: C9H19N
Molecular Weight: 141.25 g/mol

(2-Ethyl-1-methylcyclopentyl)methanamine

CAS No.:

Cat. No.: VC20408358

Molecular Formula: C9H19N

Molecular Weight: 141.25 g/mol

* For research use only. Not for human or veterinary use.

(2-Ethyl-1-methylcyclopentyl)methanamine -

Specification

Molecular Formula C9H19N
Molecular Weight 141.25 g/mol
IUPAC Name (2-ethyl-1-methylcyclopentyl)methanamine
Standard InChI InChI=1S/C9H19N/c1-3-8-5-4-6-9(8,2)7-10/h8H,3-7,10H2,1-2H3
Standard InChI Key KUJUJGHUVHBNEQ-UHFFFAOYSA-N
Canonical SMILES CCC1CCCC1(C)CN

Introduction

Structural and Molecular Characteristics

The molecular formula of (2-ethyl-1-methylcyclopentyl)methanamine is C9H19N, with a molecular weight of 141.25 g/mol. Its IUPAC name specifies the substituent positions: the cyclopentane ring bears a methyl group at carbon 1 and an ethyl group at carbon 2, while the methanamine group is attached to carbon 1. This substitution pattern introduces significant steric hindrance, influencing reactivity and conformational flexibility.

Stereochemical Considerations

The cyclopentane ring’s puckered conformation and the spatial arrangement of substituents create multiple stereoisomers. For example, the ethyl and methyl groups may adopt equatorial or axial positions, affecting intermolecular interactions. Comparable cyclopentylmethanamine derivatives, such as (2-methylcyclopentyl)methanamine , exhibit cis-trans isomerism due to restricted rotation around the C-N bond.

Spectroscopic Data

While experimental spectra for (2-ethyl-1-methylcyclopentyl)methanamine are unavailable, analogous compounds provide benchmarks:

  • NMR: In (2-methylcyclopentyl)methanamine , the methanamine proton resonates at δ 2.5–3.0 ppm, while methyl and ethyl groups appear at δ 0.9–1.5 ppm.

  • IR: Primary amines show N-H stretching at 3300–3500 cm⁻¹ and C-N vibrations near 1250 cm⁻¹ .

Synthesis and Manufacturing

Reductive Amination

A plausible synthesis involves reductive amination of 2-ethyl-1-methylcyclopentanone with ammonia or methylamine. This method is widely used for cyclopentylmethanamines :

2-Ethyl-1-methylcyclopentanone+NH3NaBH4(2-Ethyl-1-methylcyclopentyl)methanamine\text{2-Ethyl-1-methylcyclopentanone} + \text{NH}_3 \xrightarrow{\text{NaBH}_4} \text{(2-Ethyl-1-methylcyclopentyl)methanamine}

The ketone precursor could be synthesized via alkylation of cyclopentanone with ethyl and methyl halides.

Grignard Reaction

An alternative route employs a Grignard reagent to form the cyclopentane backbone. For example, reacting cyclopentylmagnesium bromide with ethyl and methyl halides, followed by nitrile formation and reduction, could yield the target amine.

Challenges in Synthesis

  • Steric Hindrance: Bulky substituents may slow reaction kinetics, requiring elevated temperatures or catalysts.

  • Isomer Separation: Enantiomers or diastereomers necessitate chiral chromatography or resolution agents.

Physicochemical Properties

PropertyValue/DescriptionSource Analogue
Boiling Point~200–220°C (estimated) ,
Density0.89–0.92 g/cm³
SolubilityMiscible in polar solvents (e.g., ethanol)
pKa~10.5 (amine group)

Applications and Industrial Relevance

Pharmaceutical Intermediates

Cyclopentylmethanamines are precursors to bioactive molecules. For instance, (2-methylcyclopentyl)methanamine is used in CCR6 inhibitors for autoimmune diseases . The ethyl group in (2-ethyl-1-methylcyclopentyl)methanamine may enhance lipophilicity, improving blood-brain barrier penetration for CNS-targeted drugs.

Agrochemicals

Branched amines serve as building blocks for herbicides and insecticides. The steric profile of this compound could reduce non-target organism toxicity compared to linear analogues.

Material Science

Primary amines are employed in polymer cross-linking. The cyclopentane ring’s rigidity might enhance thermal stability in epoxy resins.

Research Gaps and Future Directions

Despite its potential, experimental data on (2-ethyl-1-methylcyclopentyl)methanamine remain sparse. Priority research areas include:

  • Stereoselective Synthesis: Developing asymmetric catalysis for enantiopure production.

  • Toxicological Profiling: In vitro assays to assess mutagenicity and ecotoxicity.

  • Application-Specific Optimization: Tailoring physicochemical properties for drug delivery systems.

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